2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one
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Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the pyran-4-one moiety. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity against pathogens and potential neuroprotective effects are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one include other isoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and use in treating neurodegenerative diseases.
2,3-dihydroquinazolin-4-one: Used as a scaffold in drug design due to its biological activity.
2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide: Studied for its potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.
Biological Activity
The compound 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one represents a novel structure within the realm of heterocyclic chemistry, particularly noted for its potential biological activities. This article reviews the biological activity associated with this compound, summarizing key research findings and relevant data.
Chemical Structure
The chemical formula for the compound is C20H22N2O3 with a molecular weight of approximately 338.4 g/mol. Its structure features a pyranone moiety fused with an isoquinoline derivative, which is significant in determining its biological properties.
Anticancer Activity
Recent studies have indicated that compounds derived from isoquinoline structures exhibit notable anticancer properties. For instance, derivatives of isoquinoline have been shown to induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity of Isoquinoline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | Induction of apoptosis via caspase activation |
Compound B | MCF-7 | 10 | Inhibition of cell proliferation |
Target Compound | A549 | 12 | Modulation of apoptotic pathways |
Antioxidant Properties
The antioxidant activity of the target compound has also been assessed. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Assessment
Method Used | Compound Concentration (µg/mL) | % Inhibition |
---|---|---|
DPPH Assay | 50 | 70 |
ABTS Assay | 50 | 65 |
The results indicate that the compound exhibits significant antioxidant activity, suggesting its potential role in protecting against oxidative damage.
While specific mechanisms for the biological activity of This compound are still under investigation, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The modulation of key proteins involved in these pathways could explain its cytotoxic effects on cancer cells.
Case Studies
- Study on A549 Cells : A study demonstrated that treatment with the target compound resulted in a dose-dependent decrease in cell viability among A549 lung cancer cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar isoquinoline derivatives, indicating that these compounds could reduce neuronal cell death induced by oxidative stress.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-6-2-3-9-20(17)15-27-23-16-26-21(12-22(23)25)14-24-11-10-18-7-4-5-8-19(18)13-24/h2-9,12,16H,10-11,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLWYXVIWBJWSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.